molecular formula C18H13ClN2O4 B5108862 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 5735-55-7

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5108862
CAS RN: 5735-55-7
M. Wt: 356.8 g/mol
InChI Key: UBVUILNVPQVKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione (CBP) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBP is a pyrimidine derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In

Mechanism of Action

The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, which may have implications for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been found to exhibit anti-tumor effects, which may have implications for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. This compound can be used to study various signaling pathways involved in inflammation, tumor growth, and oxidative stress. However, this compound also has several limitations for lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. This compound may also exhibit off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One future direction is to study the pharmacokinetics and toxicity of this compound in vivo, which may have implications for its potential use as a therapeutic agent. Another future direction is to study the mechanism of action of this compound in more detail, which may lead to the development of more potent and selective this compound derivatives. Finally, this compound may have potential applications in the treatment of various diseases, such as cancer and inflammatory diseases, and further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base, followed by cyclization with urea. The reaction proceeds under mild conditions and yields a high purity product. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. This compound has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-14-7-3-1-6-12(14)10-25-15-8-4-2-5-11(15)9-13-16(22)20-18(24)21-17(13)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVUILNVPQVKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367379
Record name 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5735-55-7
Record name 5-{2-[(2-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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